
(2S)-2-methoxypropyl 4-methylbenzene-1-sulfonate
概要
説明
(2S)-2-methoxypropyl 4-methylbenzene-1-sulfonate is an organic compound that belongs to the class of sulfonate esters It is characterized by the presence of a methoxypropyl group attached to a 4-methylbenzenesulfonate moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-methoxypropyl 4-methylbenzene-1-sulfonate typically involves the reaction of (S)-2-methoxypropanol with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:
(S)-2-methoxypropanol+4-methylbenzenesulfonyl chloride→(S)-2-methoxypropyl 4-methylbenzenesulfonate+HCl
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
化学反応の分析
Types of Reactions
(2S)-2-methoxypropyl 4-methylbenzene-1-sulfonate can undergo various chemical reactions, including:
Nucleophilic Substitution: The sulfonate group can be displaced by nucleophiles such as amines, alcohols, or thiols.
Hydrolysis: In the presence of water and an acid or base catalyst, the ester bond can be cleaved to yield (S)-2-methoxypropanol and 4-methylbenzenesulfonic acid.
Reduction: The compound can be reduced to form the corresponding alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines can be used under mild conditions.
Hydrolysis: Acidic or basic conditions with reagents like hydrochloric acid or sodium hydroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
Nucleophilic Substitution: Products depend on the nucleophile used, e.g., azides, thiocyanates, or amines.
Hydrolysis: (S)-2-methoxypropanol and 4-methylbenzenesulfonic acid.
Reduction: (S)-2-methoxypropanol.
科学的研究の応用
(2S)-2-methoxypropyl 4-methylbenzene-1-sulfonate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds.
Medicinal Chemistry: Potential use in the development of pharmaceuticals due to its ability to modify biological molecules.
Biological Studies: Employed in the study of enzyme mechanisms and protein modifications.
Industrial Applications: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (2S)-2-methoxypropyl 4-methylbenzene-1-sulfonate involves its ability to act as an electrophile, facilitating nucleophilic substitution reactions. The sulfonate group is a good leaving group, making the compound reactive towards nucleophiles. This property is exploited in various chemical transformations and modifications of biological molecules.
類似化合物との比較
Similar Compounds
- 2-methoxyethyl 4-methylbenzenesulfonate
- Propyl 4-methylbenzenesulfonate
- Dodecyl 4-methylbenzenesulfonate
Uniqueness
(2S)-2-methoxypropyl 4-methylbenzene-1-sulfonate is unique due to its chiral center, which imparts stereochemical properties that can be crucial in asymmetric synthesis and the development of chiral pharmaceuticals. Its specific reactivity and selectivity make it a valuable compound in both research and industrial applications.
特性
分子式 |
C11H16O4S |
|---|---|
分子量 |
244.31 g/mol |
IUPAC名 |
[(2S)-2-methoxypropyl] 4-methylbenzenesulfonate |
InChI |
InChI=1S/C11H16O4S/c1-9-4-6-11(7-5-9)16(12,13)15-8-10(2)14-3/h4-7,10H,8H2,1-3H3/t10-/m0/s1 |
InChIキー |
IHRUWHJSVMOZTQ-JTQLQIEISA-N |
異性体SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC[C@H](C)OC |
正規SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC(C)OC |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(3-Methoxyphenyl)methylidene]-2-benzofuran-1(3H)-one](/img/structure/B8307833.png)
![4-(6-Bromo-3H-imidazo[4,5-b]pyridin-2-yl)-3-chlorophenol](/img/structure/B8307835.png)

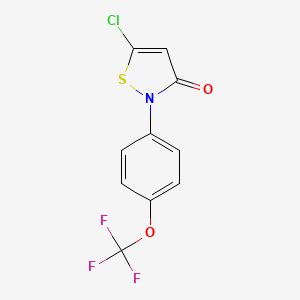
![[(1S,4R)-4-[2-amino-6-(propylamino)purin-9-yl]cyclopent-2-en-1-yl]methanol](/img/structure/B8307865.png)
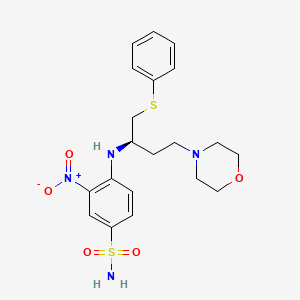
![7-amino-3-[(1R,2R)-2-(2,4-difluorophenyl)-2-hydroxy-1-methyl-3-(1,2,4-triazol-1-yl)propyl]-6-fluoro-quinazolin-4-one](/img/structure/B8307892.png)
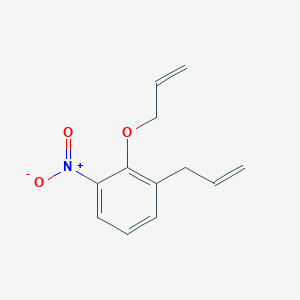
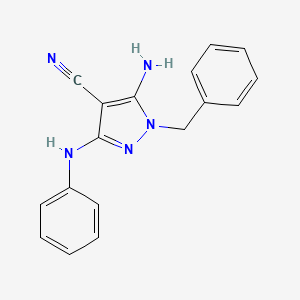
![2-[3-(Tert-butyldimethylsilanyloxy)propyl]isoindole-1,3-dione](/img/structure/B8307907.png)
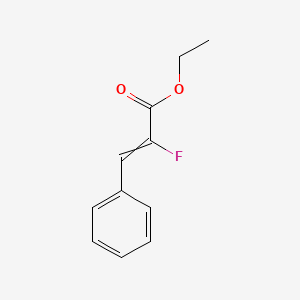
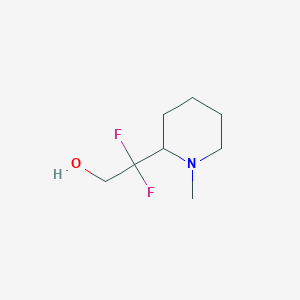
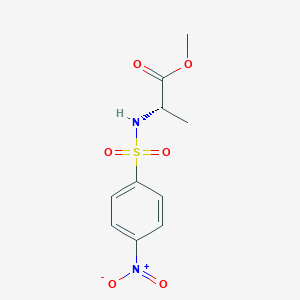
![3-Iodo-2-phenyl-8H-pyrano[2,3-b]pyridine-4,7-dione](/img/structure/B8307928.png)
